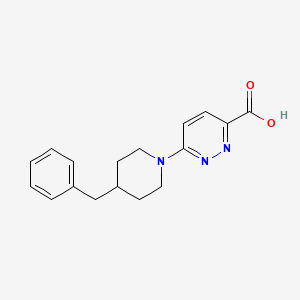

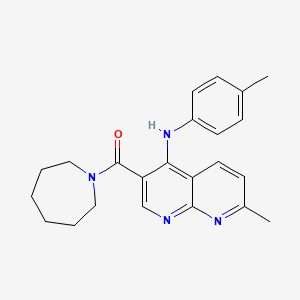

6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxylic acid” is a chemical compound with the molecular formula C17H19N3O2 . It is a derivative of pyridazine, a heterocycle that contains two adjacent nitrogen atoms . This compound has been used in the design and synthesis of anti-tubercular agents .

Synthesis Analysis

The synthesis of pyridazine derivatives, such as “6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxylic acid”, involves various chemical reactions. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers can provide functionalized pyridazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis

The pyridazine ring in “6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxylic acid” is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .Chemical Reactions Analysis

Pyridazine derivatives undergo various chemical reactions. For instance, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines . A TBAI/K2S2O8-promoted [4 + 2] annulation of ketene N,S-acetals, and N-tosylhydrazones provides a variety of trisubstituted pyridazines .Physical And Chemical Properties Analysis

The molecular weight of “6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxylic acid” is 297.35 . The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .科学的研究の応用

Antimicrobial Activity

Pyridazine derivatives, including “6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxylic acid”, have been shown to exhibit a wide range of pharmacological activities, including antimicrobial properties .

Antidepressant Properties

These compounds have also been found to have antidepressant effects. This makes them potential candidates for the development of new drugs to treat depression .

Anti-hypertensive Effects

Pyridazine derivatives have been found to have anti-hypertensive effects, which could be beneficial in the treatment of high blood pressure .

Anticancer Activity

These compounds have shown anticancer properties, making them potential candidates for the development of new cancer treatments .

Antiplatelet Activity

Pyridazine derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This makes them potential candidates for the development of new antiplatelet drugs.

Antiulcer Properties

These compounds have also been found to have antiulcer properties, which could be beneficial in the treatment of ulcers .

Herbicidal Properties

Pyridazine derivatives have been found to have herbicidal properties, making them potential candidates for the development of new herbicides .

Antitubercular Activity

Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which are similar to “6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxylic acid”, have been found to exhibit significant activity against Mycobacterium tuberculosis H37Ra . This suggests that “6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxylic acid” could potentially have antitubercular properties.

作用機序

Target of Action

Pyridazine derivatives, which this compound is a part of, have been shown to interact with a range of biological targets and physiological effects .

Mode of Action

It’s known that some 6-aryl-3(2h)-pyridazinone derivatives, which are structurally similar, inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Biochemical Pathways

Pyridazine derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Pyridazine derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

特性

IUPAC Name |

6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c21-17(22)15-6-7-16(19-18-15)20-10-8-14(9-11-20)12-13-4-2-1-3-5-13/h1-7,14H,8-12H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNLPAOJVSQMTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone](/img/structure/B2801435.png)

![N-[3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-4-methylphenyl]propanamide](/img/structure/B2801437.png)

![4-(3-methylbutanoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2801438.png)

![6-Chloro-2-methyl-N-[2-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2801440.png)

![8-(2-aminophenyl)-3-(2-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2801448.png)

![N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B2801455.png)

![2-[[1-(4-Fluorobenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2801456.png)

![Ethyl 4-oxo-3-phenyl-5-[(4-propan-2-yloxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2801457.png)